4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that features a pyrazine ring fused with a thiomorpholine ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid typically involves the condensation of pyrazin-2-amine with thiomorpholine-3-carboxylic acid under controlled conditions. One common method includes the use of TiCl4 as a catalyst to facilitate the condensation reaction . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: The compound is used in the development of new materials with specific electronic and luminescent properties
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The thiomorpholine ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
- 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide
Comparison: 4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid is unique due to the presence of both a pyrazine ring and a thiomorpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H11N3O2S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-pyrazin-2-ylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2S/c13-9(14)7-6-15-4-3-12(7)8-5-10-1-2-11-8/h1-2,5,7H,3-4,6H2,(H,13,14) |
InChI Key |
QLVOGWHDKSWVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1C2=NC=CN=C2)C(=O)O |
Origin of Product |
United States |
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